N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a combination of imidazole, benzothiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Preparation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The imidazole and benzothiazole moieties are then linked to a benzamide backbone through a series of coupling reactions, often involving reagents such as carbodiimides or phosphonium salts.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or benzothiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced imidazole or benzothiazole derivatives.
Substitution: Formation of alkylated or acylated benzamide derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving imidazole and benzothiazole derivatives.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are sensitive to imidazole or benzothiazole moieties.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide: Lacks the benzothiazole moiety.
N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the imidazole moiety.
3,4-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the imidazole propyl chain.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is unique due to the presence of both imidazole and benzothiazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-16-5-7-18-21(13-16)31-23(25-18)27(11-4-10-26-12-9-24-15-26)22(28)17-6-8-19(29-2)20(14-17)30-3;/h5-9,12-15H,4,10-11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPUUBTZBEKBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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